4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid
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Overview
Description
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group attached to a butenoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid typically involves the reaction of benzylamine with a suitable precursor, such as 2-methyl-4-oxobut-2-enoic acid. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include acetic acid and ammonium thiocyanate, which facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(benzylamino)butoxy-9H-carbazole derivatives: These compounds share a similar benzylamino group and exhibit antimicrobial properties.
N4-benzylamine-N2-methyl-4-oxobutyric acid: Another compound with a similar structure, used in medicinal chemistry.
Uniqueness
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid stands out due to its unique combination of a benzylamino group and a butenoic acid backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+ |
InChI Key |
JHMJFXNHTIZANZ-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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